4-METHYL-N~1~-(1H-1,2,4-TRIAZOL-5-YL)BENZAMIDE
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Overview
Description
4-METHYL-N~1~-(1H-1,2,4-TRIAZOL-5-YL)BENZAMIDE is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-(1H-1,2,4-TRIAZOL-5-YL)BENZAMIDE typically involves the reaction of 4-methylbenzoic acid with 1H-1,2,4-triazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-(1H-1,2,4-TRIAZOL-5-YL)BENZAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-(1H-1,2,4-TRIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. It induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure, widely used in medicinal chemistry for its antifungal and antibacterial properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A derivative with similar structural features, known for its anticancer activity.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole derivative with potential anticancer properties.
Uniqueness
4-METHYL-N~1~-(1H-1,2,4-TRIAZOL-5-YL)BENZAMIDE stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methyl group and triazole ring contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-2-4-8(5-3-7)9(15)13-10-11-6-12-14-10/h2-6H,1H3,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGEUXMEXYZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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